molecular formula C7H5Br2NO B142519 2-Bromo-1-(6-bromopyridin-3-yl)ethanone CAS No. 136592-20-6

2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Cat. No. B142519
M. Wt: 278.93 g/mol
InChI Key: GKIVTCCIHVRWJJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a chemical compound that has been synthesized for various applications in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with bromine substituents on the pyridine ring and an acetyl group attached to the nitrogen atom of the ring.

Synthesis Analysis

The synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone has been achieved using 2,5-dibromo-pyridine as the starting material. The process involves a two-step reaction that includes magnesium halide exchange and nucleophilic substitution. The reaction is catalyzed by a combination of CuCl, LiCl, and AlCl3, and it proceeds from 0°C to room temperature in THF, yielding up to 81% of the product .

Molecular Structure Analysis

The molecular structure of related bromo-substituted compounds has been characterized using single-crystal X-ray diffraction. These compounds typically exhibit a trans configuration around the C=N double bond, and the crystal structures are stabilized by hydrogen bonds and weak π...π interactions .

Chemical Reactions Analysis

Bromo-substituted pyridines, such as 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, can participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the synthesis of complex molecules like the potent opioid carfentanil . Additionally, bromo-substituted pyridines can be converted into tridentate ligands for transition metals, indicating their versatility in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyridines are influenced by the presence of the bromine atoms and the substituents on the pyridine ring. These properties include solubility, melting point, and reactivity towards other chemical reagents. For example, the halogen-exchange reaction used in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the reactivity of bromo-substituted compounds under certain conditions . The crystallographic data provided for similar compounds suggest that these materials have well-defined crystalline structures, which can be important for their applications in material science and pharmaceuticals .

Scientific Research Applications

Chemical Synthesis and Intermediate Role

2-Bromo-1-(6-bromopyridin-3-yl)ethanone serves as a chemical intermediate in the synthesis of various compounds. Its role is evident in the formation of pyridylcarbenes through thermal decomposition, contributing to the creation of diverse compounds like 2-bromo-6-vinylpyridine and 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006). Additionally, it has been used in the preparation of biologically active thiazolo[3,2-a]benzimidazole derivatives, showcasing its utility in creating compounds with immunosuppressive and cytotoxic properties (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis Methodologies

The synthesis process of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone has been explored using different starting materials and conditions. One approach involved using 2,5-dibromo-pyridine, highlighting a straightforward procedure with mild reaction conditions (Jin, 2015).

Structural and Spectroscopic Studies

Structural analysis of compounds derived from 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is crucial for understanding their chemical behavior. For instance, the analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine provided insights into the arrangement of bromopyridyl substituents in such compounds (Huang et al., 2010). Additionally, the IR and NMR spectral studies of related bromides have contributed to the understanding of substituent effects on these compounds (Thirunarayanan, 2013).

Biological and Medicinal Research

2-Bromo-1-(6-bromopyridin-3-yl)ethanone analogues have been synthesized with potential biological and medicinal applications. Some derivatives have shown antiangiogenic and growth inhibitory effects, indicating their potential in cancer research (Chandru, Sharada, Ananda Kumar, & Rangappa, 2008). Moreover, its derivatives have been utilized in the asymmetric synthesis of β-adrenergic receptor blocker precursors, demonstrating the compound's significance in pharmaceutical development (Taşdemir, Kalay, Dertli, & Şahin, 2020).

properties

IUPAC Name

2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVTCCIHVRWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445835
Record name 2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-bromopyridin-3-yl)ethanone

CAS RN

136592-20-6
Record name 2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(6-bromo-pyridin-3-yl)-ethanone (20.3 g, 101 mmol) and aluminum chloride (200 mg, 1.5 mmol) in chloroform (288 mL) was added bromine (5.23 mL, 101 mmol). The mixture was stirred at rt for 16 h. Upon completion of the reaction as judged by LC/MS analysis, the solution was diluted with sat aq NaHCO3 and extracted with DCM. The organic layer was removed, dried over MgSO4, filtered and concentrated giving rise to 31 g 2-bromo-1-(6-bromopyridin-3-yl)ethanone, which was taken on immediately. LC/MS: m/e 277.9 (M+H).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
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reactant
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288 mL
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solvent
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200 mg
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Add pyridinium tribromide (7.0 g, 22 mmol) to a solution of 5-acetyl-2-bromo-pyridine (4.0 g, 20 mmol) in THF (100 mL) at room temperature. Stir the mixture for 16 h at room temperature under a nitrogen atmosphere. Quench the mixture with saturated aqueous NaHCO3 (50 mL, pH to 7.8). Extract the mixture with EtOAc (150 mL). Wash the organic layer with brine (50 mL) and concentrate in vacuo to obtain the desired intermediate as a dark brown oil (11.5 g) that was used without further purification. MS (ES+) m/z: 280 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-(6-Bromopyridin-3-yl)ethanone was dissolved in 50 mL of chloroform and cooled to 0° C., to which was added catalytic amount of AlCl3 and 2.65 mL of bromine in 25 mL of chloroform. The addition of bromine lasted 1 h to keep the reaction solution at 0° C. After stirring at 0° C. overnight, the mixture was diluted with dichloromethane, washed with aqueous sodium bicarbonate, water, and brine. The organic layer was dried (MgSO4), filtered, and concentrated to afford 2-bromo-1-(6-bromopyridin-3-yl)ethanone which was used in the next step with out further purification. LCMS: [M+1]+=279.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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2.65 mL
Type
reactant
Reaction Step Two
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25 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of bromine (4 g, 25 mmol) in DCM (10 mL) was added drop wise over 5 min to a cooled (0° C.) solution of 1-(6-bromo-pyridin-3-yl)-ethanone (5 g, 25 mmol) and HBr (48%, 0.2 mL). The cooling bath was removed 40 min later and stirring was continued at RT for 66 h. The solid that formed was filtered, washed with DCM and dried at room temperature to give the impure title intermediate (8.1 g) as a yellow solid. 1H NMR (CD3OD, 400 MHz) δ (ppm): 8.96 (m, 1H), 8.28-8.25 (m, 1H), 7.82-7.79 (m, 1H), 4.7 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Add pyridinium tribromide (7 g, 22 mmol) to a solution of 5-acetyl-2-bromo-pyridine (4 g, 20 mmol) in THF (100 mL) at room temperature. Stir the mixture for 16 h at ambient temperature under a nitrogen atmosphere. Quench the mixture with saturated aqueous NaHCO3 (50 mL, pH at 7.8). Extract the mixture with EtOAc (150 mL). Wash the organic layer with brine (50 mL) and concentrate in vacuo to obtain the desired intermediate as a dark brown oil (11.5 g) that was used without further purification. MS (ES+) m/z: 280.0 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Mayhoub, L Marler, TP Kondratyuk, EJ Park… - Bioorganic & medicinal …, 2012 - Elsevier
Aromatase is an established target not only for breast cancer chemotherapy, but also for breast cancer chemoprevention. The moderate and non-selective aromatase inhibitory activity …
Number of citations: 43 www.sciencedirect.com

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